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Compound of Interest

Compound Name: 2,3-Dimethylmaleic anhydride

Cat. No.: B048929

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 2,3-
dimethylmaleic anhydride, a molecule of significant interest in organic synthesis and
materials science. This document summarizes key findings from computational chemistry
studies regarding its molecular structure, vibrational properties, electronic characteristics, and
reactivity. Detailed experimental and computational protocols are provided to facilitate further
research and application.

Molecular Structure and Geometry

The planar five-membered ring structure of 2,3-dimethylmaleic anhydride has been
elucidated through single-crystal X-ray diffraction and further substantiated by computational
modeling.[1] Density Functional Theory (DFT) calculations have been instrumental in
determining the optimized geometry and electronic properties of the molecule.

Table 1: Selected Experimental and Calculated Geometrical Parameters for 2,3-
Dimethylmaleic Anhydride
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Calculated Bond
Experimental Bond Length (A)

Parameter Bond
Length (A)[1] (B3LYP/6-
311G(d,p))[1]
c=C C2=C3 1.3420(12)
C-C c1-c2 1.4841(11)
C-C C3-C4 1.4848(11)
Calculated Property Value Method
] DFT B3LYP/6-
Dipole Moment 4.8999 D

311G(@d,p)[1]

Note: A complete list of calculated bond lengths was not available in the cited literature.
Experimental and Computational Protocols:
Protocol 1: Single-Crystal X-ray Diffraction

A suitable single crystal of 2,3-dimethylmaleic anhydride is selected and mounted on a
goniometer. The crystal is then placed in an X-ray diffractometer and exposed to a
monochromatic X-ray beam. As the crystal rotates, a diffraction pattern is collected. The raw
intensity data is processed, integrated, and corrected for experimental factors. The corrected
data is used to solve the phase problem, generating an initial electron density map that reveals
the atomic positions. This initial model is then refined against the experimental data to improve
its accuracy. The final structure is validated using crystallographic checks to ensure its quality.

[2]
Protocol 2: DFT Geometry Optimization

Geometry optimizations are performed using quantum chemistry software such as Gaussian.[1]
A typical protocol involves the use of Density Functional Theory (DFT) with a hybrid functional
like BALYP and a suitable basis set, for instance, 6-311G(d,p).[1] The optimization process
iteratively adjusts the molecular geometry to find a minimum on the potential energy surface,
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where the net forces on all atoms are close to zero. The convergence to a true minimum is
confirmed by a subsequent frequency calculation, which should yield no imaginary frequencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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